- Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors, Journal of the American Chemical Society, 1989, 111(23), 8681-91
Cas no 97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester)
97600-39-0 structure
Product Name:4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
CAS-Nr.:97600-39-0
MF:C60H80O12
MW:993.27001953125
MDL:MFCD00145373
CID:61904
PubChem ID:87560587
Update Time:2025-05-20
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
- Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate
- Sodium ionophore X
- 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetic Acid Tetraethyl Ester
- aacetate
- C60H80O12
- BBL102985
- STL556794
- ABP001035
- X3580
- p-tert-Butylcalix[4]arene tetrakis(ethyl acetate)
- 600T390
- Sodium ionophore X, Selectophore(TM), function tested
- 4-t-butylcalix[4]arene-tetraacetic acid tetraethyl ester
- 4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosane, acetic acid deriv. (ZCI)
- 4-tert-Butyl calix[4]arene-O,O′,O′′,O′′′-tetraacetic acid tetraethyl ester
- 4-tert-Butylcalix[4]arenetetra-O-acetic acid tetraethyl ester
- 4-tert-Butylcalix[4]arenetetraacetic acid tetraethyl ester
- 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[4]arene
- CALX-B 4EA
- tert-Butyl calix[4]arenetetraacetic acid tetraethyl ester
- Tetrakis[(4-tert-butyl-2-methylenephenoxy)ethyl acetate]
- 4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
-
- MDL: MFCD00145373
- Inchi: 1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
- InChI-Schlüssel: HZHADWCIBZZJNV-UHFFFAOYSA-N
- Lächelt: O=C(COC1C2CC3C(OCC(OCC)=O)=C(CC4C(OCC(OCC)=O)=C(CC5C(OCC(OCC)=O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3)OCC
Berechnete Eigenschaften
- Genaue Masse: 992.56500
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 72
- Anzahl drehbarer Bindungen: 24
- Komplexität: 1420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 15.4
- Topologische Polaroberfläche: 142
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 0.9747 (rough estimate)
- Schmelzpunkt: 152.0 to 157.0 deg-C
- Siedepunkt: 788.39°C (rough estimate)
- Brechungsindex: 1.7500 (estimate)
- PSA: 142.12000
- LogP: 11.32080
- Löslichkeit: Nicht verfügbar
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S22-S24/25
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2563-1G |
Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate |
97600-39-0 | >96.0%(HPLC) | 1g |
¥2490.00 | 2024-04-15 | |
| TRC | B750290-10mg |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 10mg |
45.00 | 2021-08-16 | ||
| TRC | B750290-50mg |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 50mg |
65.00 | 2021-08-16 | ||
| TRC | B750290-100mg |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 100mg |
$ 155.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00798-250mg |
4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER |
97600-39-0 | 97% | 250mg |
¥53.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01443-50mg |
4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER |
97600-39-0 | - | 50mg |
¥4558.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S838562-1g |
Sodium ionophore X |
97600-39-0 | 96% | 1g |
1,969.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71747-50MG |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 50mg |
¥4011.82 | 2024-12-25 | ||
| TRC | B750290-500mg |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B750290-1g |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 1g |
$ 1005.00 | 2022-06-06 |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate , Potassium iodide Solvents: Acetone ; 0.5 h, reflux
1.2 4 d, reflux
1.2 4 d, reflux
Referenz
- Improved method of synthesis for calixarene ester derivatives, Huaxue Shiji, 2005, 27(2), 111-112
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
Referenz
- A convenient approach of preparation of calix[4]arenes bearing ester pendants, Hecheng Huaxue, 2000, 8(2), 151-154
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux
1.2 10 h, reflux
1.2 10 h, reflux
Referenz
- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Jingxi Yu Zhuanyong Huaxuepin, 2011, 19(10), 16-18
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ; reflux
Referenz
- Novel anion receptors based on thiacalix[4]arene derivatives, Tetrahedron, 2004, 60(50), 11383-11390
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 d, reflux
Referenz
- Solvent-Tunable Binding of Hydrophilic and Hydrophobic Guests by Amphiphilic Molecular Baskets, Journal of Organic Chemistry, 2005, 70(19), 7585-7591
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux; 5 d, reflux
Referenz
- Efficient Synthesis of Water-Soluble Calixarenes Using Click Chemistry, Organic Letters, 2005, 7(6), 1035-1037
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Sodium iodide Solvents: Acetone
Referenz
- Selective extraction of Ga(III) with p-t-butylcalix[4]arene tetrahydroxamic acid, Solvent Extraction Research and Development, 2015, (2015), 25-35
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1.5 h, 67 °C
Referenz
- Electrografting of calix[4]arenediazonium salts to form versatile robust platforms for spatially controlled surface functionalization, Nature Communications, 2012, ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 22 h, reflux
Referenz
- Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; rt; rt → 60 °C; 5 - 6 h, 60 °C
Referenz
- Preparation of calixarene derivatives having ethoxycarbonylmethoxy group, Japan, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1 h, rt
1.2 16 h, rt
1.2 16 h, rt
Referenz
- N-Alkyl calix[4]azacrowns for the selective extraction of uranium, Dalton Transactions, 2018, 47(41), 14594-14603
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux
1.2 12 h, reflux
1.2 12 h, reflux
Referenz
- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Huaxue Shiji, 2007, 29(12), 716-718
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 1 h, reflux
1.2 24 h, reflux
1.2 24 h, reflux
Referenz
- Preparation of calixarene-based peptide conformation mimetics and their biological activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; rt; 24 h, reflux; 7 d, reflux
Referenz
- Preparation and investigation of temperature-responsive calix[4]arene-based molecular gels, RSC Advances, 2017, 7(45), 28476-28482
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 1 h, reflux
1.2 12 h, reflux
1.2 12 h, reflux
Referenz
- Synthesis of sulfur containing calix[4]arene derivatives, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(19), 23-24
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 90 min, 67 °C
Referenz
- Materials graft-coated with amino-functionalized calixarenes directly anchored to the surface of the material, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, 570 °C
Referenz
- Luminescent behavior of pyrene-allied calix[4]arene for the highly pH-selective recognition and determination of Zn2+, Hg2+ and I-via the CHEF-PET mechanism: computational experiment and paper-based device, New Journal of Chemistry, 2019, 43(25), 9855-9864
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 20 h, 57 °C
Referenz
- Design, synthesis and characterization of quinoline-pyrimidine linked calix[4]arene scaffolds as anti-malarial agents, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2016, 84(1-2), 173-178
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
- Calix[4]arenes with narrow rim 2-mercaptoethoxy substituents as potential precursor molecules for metallacages and sensors, Inorganica Chimica Acta, 2000, , 300-302
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Raw materials
- ethyl 2-chloroacetate
- 4-tert-Butylcalix4arene
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-
- Ethyl bromoacetate
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preparation Products
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
Bestellnummer:A1207577
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:47
Preis ($):203.0
Email:sales@amadischem.com
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Verwandte Literatur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester) Verwandte Produkte
- 97600-45-8(Acetic acid,2,2',2'',2''',2'''',2'''''-[heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexaylhexakis(oxy)]hexakis-,1,1',1'',1''',1'''',1'''''-hexaethyl ester)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
Reinheit:99%
Menge:25g
Preis ($):203.0